molecular formula C8H14N2O3 B2662549 2-(1-Carbamoylpiperidin-4-yl)acetic acid CAS No. 279236-52-1

2-(1-Carbamoylpiperidin-4-yl)acetic acid

Cat. No.: B2662549
CAS No.: 279236-52-1
M. Wt: 186.211
InChI Key: UHCZEASPZTXWPC-UHFFFAOYSA-N
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Description

2-(1-Carbamoylpiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Carbamoylpiperidin-4-yl)acetic acid typically involves the reaction of piperidine-4-carboxylic acid with carbamoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Carbamoylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions can produce alcohols or amines as the major products.

  • Substitution: Substitution reactions can result in the formation of various derivatives, such as alkylated or acylated derivatives of the compound.

Scientific Research Applications

2-(1-Carbamoylpiperidin-4-yl)acetic acid has several scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.

Biology: It can serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding studies.

Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting various diseases.

Industry: In the chemical industry, this compound can be used in the production of polymers, coatings, and other materials.

Mechanism of Action

2-(1-Carbamoylpiperidin-4-yl)acetic acid can be compared with other similar compounds, such as piperidine-4-carboxylic acid and carbamoyl chloride. While these compounds share structural similarities, this compound is unique in its combination of functional groups, which may confer distinct chemical and biological properties.

Comparison with Similar Compounds

  • Piperidine-4-carboxylic acid

  • Carbamoyl chloride

  • Other carbamoyl-containing compounds

Properties

IUPAC Name

2-(1-carbamoylpiperidin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c9-8(13)10-3-1-6(2-4-10)5-7(11)12/h6H,1-5H2,(H2,9,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCZEASPZTXWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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